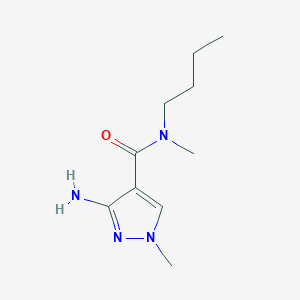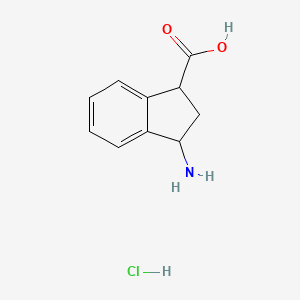![molecular formula C8H11N5S B11732727 5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B11732727.png)
5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-amino-5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazole est un composé hétérocyclique qui contient à la fois des cycles pyrazole et thiadiazole. Ces types de composés présentent un intérêt majeur en chimie médicinale en raison de leurs diverses activités biologiques et de leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-amino-5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazole implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de l'hydrazide de l'acide 1-(propan-2-yl)-1H-pyrazole-3-carboxylique avec du disulfure de carbone et de l'hydroxyde de potassium, suivie d'une cyclisation avec l'hydrate d'hydrazine pour former le cycle thiadiazole.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu et de principes de chimie verte pour améliorer l'efficacité et la durabilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-amino-5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le cycle thiadiazole en un cycle thiadiazoline.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur les cycles pyrazole et thiadiazole.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactifs comme les halogénoalcanes, les chlorures d'acyle et les chlorures de sulfonyle peuvent être utilisés dans des conditions basiques ou acides.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles pyrazole ou thiadiazole.
Applications de la recherche scientifique
Le 2-amino-5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazole a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé présente des activités antimicrobiennes, antifongiques et antivirales, ce qui en fait un candidat pour le développement de médicaments.
Médecine : Il a des applications thérapeutiques potentielles dans le traitement de maladies telles que le cancer, le diabète et les troubles inflammatoires.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que des inhibiteurs de corrosion et des catalyseurs.
Mécanisme d'action
Le mécanisme d'action du 2-amino-5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber les enzymes ou les récepteurs impliqués dans les processus pathologiques, conduisant à des effets thérapeutiques. Par exemple, il peut inhiber les kinases ou les protéases, qui sont essentielles à la prolifération et à la survie des cellules cancéreuses.
Applications De Recherche Scientifique
5-[1-(Propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, diabetes, and inflammatory disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mécanisme D'action
The mechanism of action of 5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit kinases or proteases, which are critical in cancer cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de 1,3,4-thiadiazole : Ces composés partagent le cycle thiadiazole et présentent des activités biologiques similaires.
Dérivés de pyrazole : Les composés contenant le cycle pyrazole présentent également des activités biologiques diverses et sont utilisés dans le développement de médicaments.
Unicité
Le 2-amino-5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazole est unique en raison de la combinaison des cycles pyrazole et thiadiazole, qui confèrent des propriétés chimiques et biologiques distinctes. Cette structure à double cycle renforce son potentiel comme échafaudage polyvalent pour le développement de nouveaux agents thérapeutiques.
Propriétés
Formule moléculaire |
C8H11N5S |
|---|---|
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H11N5S/c1-5(2)13-4-3-6(12-13)7-10-11-8(9)14-7/h3-5H,1-2H3,(H2,9,11) |
Clé InChI |
URRNUTUCXMUJSM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CC(=N1)C2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11732649.png)
![2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11732654.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-amine](/img/structure/B11732662.png)
![2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11732669.png)


![1-[(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride](/img/structure/B11732684.png)
![2-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11732691.png)
![N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline](/img/structure/B11732692.png)

![(3S)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732696.png)
![2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B11732699.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11732700.png)
![(3-ethoxypropyl)[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732713.png)
